Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: Comparative Physicochemical Property Profile for Formulation and Solubility Optimization
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate exhibits a distinct physicochemical profile compared to its ethyl ester analog, Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate. The target compound has a lower molecular weight (221.26 g/mol vs. 235.28 g/mol) and a lower predicted LogP (1.3 vs. ~1.8 estimated for the ethyl homolog), which may confer higher aqueous solubility and distinct formulation properties . The methyl ester is predicted to be more susceptible to hydrolysis, a property that can be exploited for prodrug strategies but may also necessitate more careful storage .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 221.26 g/mol; LogP: 1.3 (XlogP) |
| Comparator Or Baseline | Ethyl 6-(piperidin-1-yl)pyridazine-3-carboxylate: MW: 235.28 g/mol; LogP: ~1.8 (estimated) |
| Quantified Difference | MW difference: 14.02 g/mol; LogP difference: ~0.5 units |
| Conditions | Predicted physicochemical properties; no experimental validation available for either compound. |
Why This Matters
Lower molecular weight and LogP values suggest potentially improved aqueous solubility and different pharmacokinetic behavior, which are critical considerations for selecting the optimal ester analog in a medicinal chemistry program.
